molecular formula C24H36N2O2 B10975310 N,N'-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide)

N,N'-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide)

Cat. No.: B10975310
M. Wt: 384.6 g/mol
InChI Key: WPLGEFQDTWUHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two methylene bridges, each connected to a cyclopentylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) typically involves a multi-step process. One common method includes the reaction of benzene-1,3-dicarboxaldehyde with cyclopentylamine under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can further modify the amide groups, potentially converting them into amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(benzene-1,3-diyldimethanediyl)bis(12-hydroxyoctadecanamide)
  • N,N’-(benzene-1,4-diyldimethanediyl)bis(3-nitrobenzamide)

Uniqueness

N,N’-(benzene-1,3-diyldimethanediyl)bis(3-cyclopentylpropanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentylpropanamide groups differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

3-cyclopentyl-N-[[3-[(3-cyclopentylpropanoylamino)methyl]phenyl]methyl]propanamide

InChI

InChI=1S/C24H36N2O2/c27-23(14-12-19-6-1-2-7-19)25-17-21-10-5-11-22(16-21)18-26-24(28)15-13-20-8-3-4-9-20/h5,10-11,16,19-20H,1-4,6-9,12-15,17-18H2,(H,25,27)(H,26,28)

InChI Key

WPLGEFQDTWUHLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC(=CC=C2)CNC(=O)CCC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.